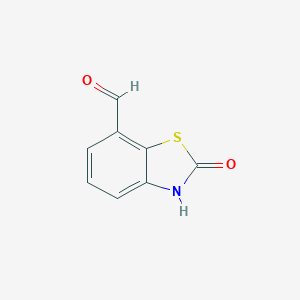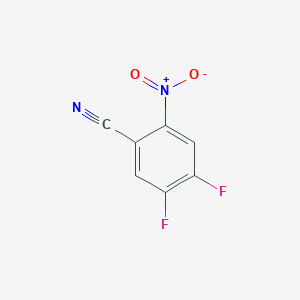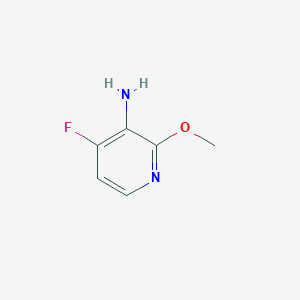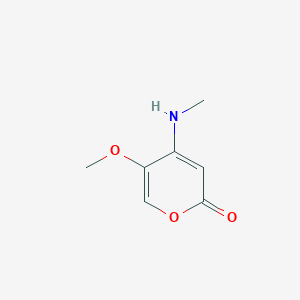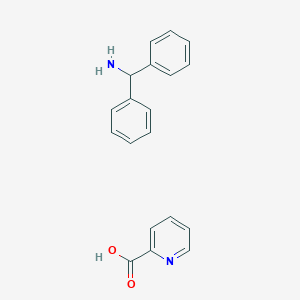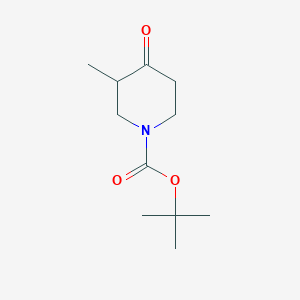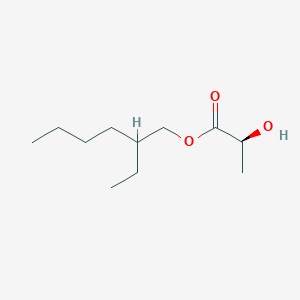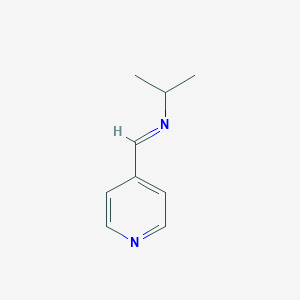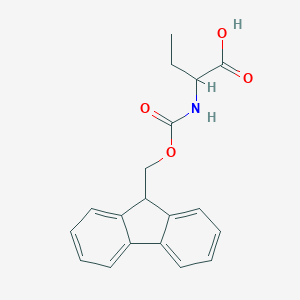
Orbofiban acetate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orbofiban acetate hydrate is a chemical compound that belongs to the class of small molecular weight inhibitors of platelet aggregation. It is a potent antagonist of platelet glycoprotein IIb/IIIa receptors, which are involved in the final stages of platelet aggregation. Orbofiban acetate hydrate has been extensively studied for its potential therapeutic applications in cardiovascular diseases such as acute coronary syndromes, unstable angina, and myocardial infarction.
Wirkmechanismus
Orbofiban acetate hydrate acts as a potent antagonist of platelet glycoprotein IIb/IIIa receptors, which are involved in the final stages of platelet aggregation. By blocking these receptors, orbofiban acetate hydrate prevents the binding of fibrinogen and other adhesive proteins to the platelet surface, thereby inhibiting platelet aggregation and reducing the risk of thrombotic events.
Biochemical and Physiological Effects
Orbofiban acetate hydrate has been shown to have a number of biochemical and physiological effects. It inhibits platelet aggregation, reduces the risk of thrombotic events, and improves blood flow in patients with cardiovascular diseases. Orbofiban acetate hydrate has also been shown to have anti-inflammatory effects, reducing the levels of inflammatory markers such as C-reactive protein and interleukin-6.
Vorteile Und Einschränkungen Für Laborexperimente
Orbofiban acetate hydrate has several advantages for lab experiments. It is a potent and selective inhibitor of platelet glycoprotein IIb/IIIa receptors, making it a useful tool for studying platelet function and thrombotic events. Orbofiban acetate hydrate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of orbofiban acetate hydrate in lab experiments. It may have off-target effects on other receptors or enzymes, and its effects may vary depending on the experimental conditions and cell types used.
Zukünftige Richtungen
There are several future directions for research on orbofiban acetate hydrate. One area of interest is the development of new formulations or delivery methods that could improve its therapeutic efficacy and reduce the risk of side effects. Another area of interest is the identification of new targets for orbofiban acetate hydrate, such as other platelet receptors or enzymes involved in thrombotic events. Finally, there is a need for further studies on the long-term safety and efficacy of orbofiban acetate hydrate in different patient populations.
Synthesemethoden
Orbofiban acetate hydrate is synthesized by a series of chemical reactions involving the condensation of 2-aminobenzoic acid with 3,4-dihydro-6-methyl-4-oxo-3-[(phenylsulfonyl)amino]-1,2,4-triazine-5-carboxylic acid. The resulting compound is then acetylated to form orbofiban acetate hydrate. The synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Orbofiban acetate hydrate has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to be effective in inhibiting platelet aggregation and reducing the risk of thrombotic events in patients with acute coronary syndromes, unstable angina, and myocardial infarction. Orbofiban acetate hydrate has also been studied for its potential use in preventing restenosis after coronary artery stenting and in reducing the risk of stroke in patients with atrial fibrillation.
Eigenschaften
CAS-Nummer |
165800-05-5 |
|---|---|
Produktname |
Orbofiban acetate hydrate |
Molekularformel |
C76H110N20O25 |
Molekulargewicht |
1703.8 g/mol |
IUPAC-Name |
acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate;hydrate |
InChI |
InChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1 |
InChI-Schlüssel |
SVMJTTTTYFMATC-QSGPNNMYSA-N |
Isomerische SMILES |
CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
Kanonische SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
Synonyme |
N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate orbofiban orofiban orofiban acetate SC 57099B SC-57099B SC57099B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





